

# Long-term effects of ALAS1 suppression by Givosiran

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Long-term Effects of ALAS1 Suppression by Givosiran

#### Introduction

Acute Hepatic Porphyria (AHP) is a family of rare, genetic metabolic disorders characterized by defects in one of the enzymes of the hepatic heme biosynthesis pathway.[1] This deficiency leads to the induction of aminolevulinate synthase 1 (ALAS1), the first and rate-limiting enzyme in this pathway.[1][2] The upregulation of ALAS1 results in the accumulation of neurotoxic heme intermediates, delta-aminolevulinic acid (ALA) and porphobilinogen (PBG), which are responsible for the acute, debilitating neurovisceral attacks and chronic symptoms of AHP.[1][3] **Givosiran** is a subcutaneously administered RNA interference (RNAi) therapeutic designed to target and suppress the synthesis of hepatic ALAS1, thereby reducing the production of these toxic intermediates.[2][4] This guide provides a comprehensive overview of the long-term effects of ALAS1 suppression by **Givosiran**, focusing on its mechanism of action, clinical efficacy, safety profile, and the experimental protocols used in its evaluation.

## **Mechanism of Action**

**Givosiran** is a small interfering RNA (siRNA) therapeutic that specifically targets the messenger RNA (mRNA) of the ALAS1 gene in hepatocytes.[4][5] The siRNA is conjugated to N-acetylgalactosamine (GalNAc) ligands, which bind with high affinity to the asialoglycoprotein receptors (ASGPR) predominantly expressed on the surface of hepatocytes.[2][6] This targeted delivery system ensures that **Givosiran** exerts its effect primarily in the liver, minimizing off-target effects.[4]



Following receptor-mediated endocytosis, the GalNAc ligand is degraded, and the double-stranded siRNA molecule is released into the cytoplasm.[2] The siRNA is then processed by the cellular enzyme Dicer and incorporated into the RNA-induced silencing complex (RISC).[2] [6] The antisense (guide) strand of the siRNA directs the RISC to bind to the complementary sequence on the ALAS1 mRNA.[6] This binding leads to the cleavage and subsequent degradation of the ALAS1 mRNA, thereby preventing its translation into the ALAS1 enzyme.[4] [6] The reduction in ALAS1 enzyme levels leads to a significant and sustained decrease in the production and accumulation of the neurotoxic intermediates ALA and PBG.[4][5]



Click to download full resolution via product page

Caption: Mechanism of action of Givosiran in hepatocytes.

## **Long-Term Efficacy**

The long-term efficacy and safety of **Givosiran** have been primarily evaluated in the ENVISION Phase 3 clinical trial and its subsequent open-label extension (OLE) study.[7][8][9]

#### **Reduction in Attack Rates and Hemin Use**

Long-term treatment with **Givosiran** has demonstrated a sustained and significant reduction in the annualized attack rate (AAR) for patients with AHP.[6][10] In the ENVISION trial's 36-month analysis, which included a 6-month double-blind period and a 30-month OLE, patients receiving continuous **Givosiran** showed a durable response.[9] Similarly, patients who crossed over from placebo to **Givosiran** in the OLE period experienced a marked decrease in AAR.[6]



[11] By the final three months of the 36-month follow-up, 86% of patients in the continuous **Givosiran** group and 92% of those in the placebo crossover group were attack-free.[8][12] A 48-month follow-up of a Phase 1/2 OLE study showed a 97% reduction in the annualized rate of porphyria attacks.[1][13]

The use of intravenous hemin, a standard treatment for acute attacks, was also significantly reduced with long-term **Givosiran** therapy.[1][7] The median annualized days of hemin use were substantially lower in patients treated with **Givosiran** compared to their baseline rates. [10][14] In the 48-month study, hemin use was reduced by 96%.[1][13]

| Efficacy Endpoint                     | ENVISION Trial (36-Month<br>OLE)                                   | Phase 1/2 OLE (48-Month)             |
|---------------------------------------|--------------------------------------------------------------------|--------------------------------------|
| Median AAR Reduction                  | 92% reduction in placebo crossover group.[6]                       | 97% reduction from baseline. [1][13] |
| Attack-Free Patients (Final 3 Months) | 86% (continuous Givosiran),<br>92% (placebo crossover).[8]<br>[12] | 100% (months >33 to 48).[1] [13]     |
| Median Hemin Use Reduction            | Sustained reduction.[9]                                            | 96% reduction from baseline. [1][13] |

## **Biochemical Response**

Consistent and long-term suppression of ALAS1 by **Givosiran** leads to a profound and sustained reduction in the urinary excretion of the neurotoxic intermediates ALA and PBG.[6][8] In the ENVISION 24-month interim analysis, long-term **Givosiran** treatment led to a sustained lowering of median urinary ALA and PBG to near-normal levels in the continuous treatment group and a greater than 75% reduction in the placebo crossover group.[10][15] The 48-month Phase 1/2 OLE study reported substantial median reductions in urinary ALA and PBG of 95% and 98%, respectively.[1][13]



| Biomarker                       | ENVISION Trial (24-Month<br>OLE)        | Phase 1/2 OLE (48-Month)                |
|---------------------------------|-----------------------------------------|-----------------------------------------|
| Median Urinary ALA Reduction    | >75% reduction (placebo crossover).[10] | 95% reduction from baseline.<br>[1][13] |
| Median Urinary PBG<br>Reduction | Lowered to near-normal levels.          | 98% reduction from baseline. [1][13]    |

## **Patient-Reported Outcomes**

Long-term **Givosiran** treatment has been associated with improvements in patients' quality of life, daily functioning, and pain scores.[7][15] Patients reported improvements in physical functioning and overall health status.[7][9] Reductions in daily pain scores and the use of opioid analygesics were also observed, contributing to a decreased disease burden.[7][15]

## **Experimental Protocols**

The evaluation of **Givosiran**'s long-term effects was conducted through rigorously designed clinical trials.

## **ENVISION Phase 3 Trial and Open-Label Extension**

- Study Design: The ENVISION trial was a randomized, double-blind, placebo-controlled, global, multicenter study.[8][11] Following the 6-month double-blind period, patients could enroll in an open-label extension (OLE) where all participants received **Givosiran**.[7][11]
- Patient Population: The study enrolled 94 patients with a diagnosis of AHP who experienced recurrent porphyria attacks.[6][8]
- Dosage and Administration: Givosiran was administered subcutaneously at a dose of 2.5 mg/kg once monthly.[8][16]
- Primary and Secondary Endpoints:
  - The primary endpoint for the double-blind period was the annualized rate of composite porphyria attacks requiring hospitalization, urgent healthcare visit, or intravenous hemin administration at home.[6][11]







- Secondary and exploratory endpoints included levels of urinary ALA and PBG, hemin use, daily pain scores, and quality of life assessments.[1][6]
- Biochemical Analysis: Urinary ALA and PBG levels were measured from 24-hour urine collections at baseline and various time points throughout the study to assess the pharmacodynamic effect of **Givosiran**.



#### Generalized Clinical Trial Workflow for Givosiran



Click to download full resolution via product page

**Caption:** Generalized workflow for **Givosiran** clinical trials.



# **Long-Term Safety Profile**

The long-term safety profile of **Givosiran** has been found to be generally acceptable, with most adverse events (AEs) being mild to moderate in severity.[1][14]

#### **Common and Serious Adverse Events**

The most frequently reported AEs include injection site reactions (such as erythema, pain, and pruritus), nausea, fatigue, and nasopharyngitis.[1][8] Serious adverse events (SAEs) have been reported in a subset of patients, with some leading to treatment discontinuation.[8][17]

## **Hepatic and Renal Safety**

- Hepatic: Elevations in liver transaminases (ALT) have been observed, generally occurring
  within the first 3 to 6 months of treatment.[17][18] These elevations are typically manageable
  and often resolve.[18] Regular monitoring of liver function is recommended.[19]
- Renal: Increases in serum creatinine and decreases in the estimated glomerular filtration rate (eGFR) have been reported.[8][17] These changes usually occur early in therapy and tend to stabilize over time.[10] Renal function should be monitored as clinically indicated.[10] [19]

## **Other Safety Considerations**

- Hyperhomocysteinemia: Increased levels of blood homocysteine have been observed in patients receiving Givosiran.[10][17] The long-term consequences of elevated homocysteine in this patient population are not fully known, and further investigation is needed.[10][17]
   Vitamin B6 supplementation may be considered.[19]
- Anaphylactic Reactions: There is a warning for anaphylactic reactions, and appropriate medical support should be readily available when administering **Givosiran**.[8][19]



| Adverse Event Category   | Observed Long-Term Effects                                                                 | Monitoring Recommendation                                  |
|--------------------------|--------------------------------------------------------------------------------------------|------------------------------------------------------------|
| Injection Site Reactions | Common, typically mild to moderate (erythema, pruritus, swelling).[1]                      | Clinical observation.                                      |
| Hepatic                  | Transaminase (ALT) elevations, often transient.[17] [18]                                   | Monthly liver function tests for the first 6 months.[19]   |
| Renal                    | Increased serum creatinine,<br>decreased eGFR, generally<br>stabilizing over time.[10][19] | Monitor renal function as clinically indicated.[10]        |
| Hematologic              | Increased blood homocysteine levels.[17]                                                   | Further investigation needed; consider Vitamin B6.[10][19] |
| Allergic Reactions       | Risk of anaphylaxis.[8][19]                                                                | Observe for hypersensitivity reactions.                    |

# Heme Biosynthesis Pathway and Givosiran Intervention

The heme biosynthesis pathway is a multi-step process involving several enzymes. In AHP, a genetic defect in one of these enzymes leads to reduced heme production and subsequent upregulation of ALAS1, the rate-limiting enzyme. This results in the overproduction of ALA and PBG. **Givosiran** intervenes at the very beginning of this pathological cascade by reducing the amount of ALAS1 enzyme available.





Click to download full resolution via product page

**Caption:** Heme biosynthesis pathway and the point of **Givosiran** intervention.

## Conclusion

Long-term suppression of hepatic ALAS1 by **Givosiran** represents a significant advancement in the management of Acute Hepatic Porphyria. Clinical data extending up to 48 months demonstrates that **Givosiran** provides a sustained and durable reduction in the frequency of debilitating attacks, lowers the levels of neurotoxic intermediates ALA and PBG, and improves the overall quality of life for patients.[1][9] The safety profile over the long term remains acceptable, with most adverse events being manageable.[14] However, ongoing monitoring for



hepatic and renal effects, as well as hyperhomocysteinemia, is crucial.[10][17] **Givosiran**'s targeted mechanism of action offers a proactive and effective therapeutic strategy, shifting the treatment paradigm from acute attack management to long-term disease control. Further research will be valuable to understand the long-term consequences of sustained ALAS1 suppression and the clinical implications of observed laboratory abnormalities like hyperhomocysteinemia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Long-term follow-up of givosiran treatment in patients with acute intermittent porphyria from a phase 1/2, 48-month open-label extension study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Givosiran: a targeted treatment for acute intermittent porphyria PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heme synthesis, porphyria, and the new RNAi therapeutic Givlaari (givosiran) The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. What is the mechanism of Givosiran Sodium? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. porphyrianews.com [porphyrianews.com]
- 8. neurologylive.com [neurologylive.com]
- 9. New Long-Term Results for GIVLAARI® (givosiran) Presented at ASH Annual Meeting & Exposition Alnylam [capella.alnylam.com]
- 10. Efficacy and safety of givosiran for acute hepatic porphyria: 24-month interim analysis of the randomized phase 3 ENVISION study PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alnylam Pharmaceuticals Press Release | Jun 30, 2020 | Alnylam Reports New 12-Month Interim Data From the ENVISION Phase 3 Study of Givosiran in Acute Hepatic Porphy [investors.alnylam.com]
- 12. capella.alnylam.com [capella.alnylam.com]



- 13. Long-term follow-up of givosiran treatment in patients with acute intermittent porphyria from a phase 1/2, 48-month open-label extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. porphyrianews.com [porphyrianews.com]
- 16. View of Givosiran (Givlaari) | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 17. IBC Medical Policies [medpolicy.ibx.com]
- 18. Idiosyncratic drug-induced liver injury caused by givosiran in a patient with acute intermittent porphyria PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- To cite this document: BenchChem. [Long-term effects of ALAS1 suppression by Givosiran].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604130#long-term-effects-of-alas1-suppression-by-givosiran]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





